molecular formula C10H9NS2 B1294097 4-Benzyl-5H-thiazole-2-thione CAS No. 889942-40-9

4-Benzyl-5H-thiazole-2-thione

Cat. No.: B1294097
CAS No.: 889942-40-9
M. Wt: 207.3 g/mol
InChI Key: IWBSEFOGZJBCGR-UHFFFAOYSA-N
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Description

4-Benzyl-5H-thiazole-2-thione is a heterocyclic compound containing a thiazole ring substituted with a benzyl group at the 4-position and a thione group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Future Directions

Thiazoles, including 4-Benzyl-5H-thiazole-2-thione, have shown promising biological activities, making them a significant focus in the field of medicinal chemistry . Future research may focus on optimizing these thiazole derivatives as more effective drug agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5H-thiazole-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and green chemistry approaches, such as the use of environmentally benign solvents, are often employed to improve the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5H-thiazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzyl-5H-thiazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antibacterial and antifungal activities.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Benzyl-5H-thiazole-2-thione involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-5H-thiazole-2-one: Similar structure but with a carbonyl group instead of a thione group.

    4-Benzyl-5H-thiazole-2-amine: Contains an amine group at the 2-position instead of a thione group.

    4-Benzyl-5H-thiazole-2-carboxylic acid: Contains a carboxylic acid group at the 2-position.

Uniqueness

4-Benzyl-5H-thiazole-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. The thione group can participate in unique oxidation and reduction reactions, making this compound valuable for various synthetic and research applications .

Properties

IUPAC Name

4-benzyl-5H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBSEFOGZJBCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=S)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649641
Record name 4-Benzyl-1,3-thiazole-2(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889942-40-9
Record name 4-Benzyl-1,3-thiazole-2(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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